3-(Piperidin-3-yl)isoxazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of both an isoxazole ring and a piperidine ring. This compound is notable for its potential biological activities, which make it a subject of interest in medicinal chemistry. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while piperidine is a six-membered ring featuring one nitrogen atom. The unique structural features of 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid contribute to its diverse applications in scientific research, particularly in the fields of chemistry and biology.
This compound falls under the category of organic compounds known as isoxazoles, specifically classified as heteroaromatic compounds due to the presence of both nitrogen and oxygen within the ring structure. Its IUPAC name is 3-piperidin-3-yl-1,2-oxazole-4-carboxylic acid, and it has been assigned the CAS number 1334493-51-4.
The synthesis of 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the piperidine moiety. Common synthetic routes include:
Specific reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in achieving high yields. The use of catalysts may also be considered to facilitate the cyclization process.
The molecular formula for 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid is . The structure consists of an isoxazole ring fused with a piperidine ring, contributing to its unique properties.
3-(Piperidin-3-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing effects of the carboxylic acid group and the electron-donating nature of the piperidine nitrogen.
The mechanism through which 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid exerts its biological effects involves interactions at the molecular level with various biological targets:
Data on specific targets or pathways remains limited but suggests a role in modulating biological processes relevant to its medicinal applications.
The physical properties include:
Key chemical properties include:
Relevant data suggest that these properties influence its behavior in biological systems and during synthetic processes.
3-(Piperidin-3-yl)isoxazole-4-carboxylic acid has diverse applications in scientific research:
Its versatility makes it valuable across multiple disciplines within scientific research.
Isoxazole-piperidine hybrids represent a strategically significant class of heterocyclic compounds in medicinal chemistry, combining the structural and electronic advantages of both frameworks. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, offers metabolic stability and hydrogen-bonding capabilities critical for target engagement. Piperidine, a saturated six-membered nitrogen heterocycle, provides conformational flexibility and basicity favorable for membrane penetration and ionic interactions. The fusion of these systems in 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid (molecular formula: C₉H₁₂N₂O₃, MW: 196.20 g/mol) creates a multifunctional scaffold with three-dimensional complexity ideal for probing biological targets [2].
Key pharmacological advantages of this hybrid architecture include:
Table 1: Key Molecular Properties of 3-(Piperidin-3-yl)isoxazole-4-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 1334495-18-9 |
Molecular Formula | C₉H₁₂N₂O₃ |
Molecular Weight | 196.21 g/mol |
IUPAC Name | 3-(piperidin-3-yl)-1,2-oxazole-4-carboxylic acid |
XLogP3 | -2.2 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
Canonical SMILES | OC(=O)C₁=CON=C₁C₁CNCCC₁ |
Heavy Atom Count | 14 |
The scaffold demonstrates particular significance in oncology and neuroscience drug discovery. Derivatives function as potent phosphoinositide 3-kinase (PI3K) inhibitors by mimicking ATP's hydrogen-bonding pattern, with the isoxazole-carboxylic acid engaging catalytic lysine residues. In neuroscience, the structural similarity to GABAergic bioisosteres like 4-PIOL (5-(piperidin-4-yl)-3-isoxazolol) enables targeting of ionotropic GABA receptors through orthosteric site interactions [3]. The compound's low calculated lipophilicity (XLogP3: -2.2) enhances water solubility, though permeability limitations are often addressed through prodrug strategies or structural modifications at the piperidine nitrogen [2].
The development of 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid as a privileged pharmacophore stems from decades of research into GABA receptor bioisosteres and kinase inhibitor scaffolds. Key evolutionary milestones include:
GABA Receptor Bioisostere Research (1980s-2000s): Seminal work on 4-PIOL derivatives demonstrated that 3-hydroxyisoxazole could effectively mimic the GABA carboxylic acid group in receptor binding. This established the bioisosteric equivalence between acidic heterocycles and carboxylates, paving the way for isoxazole-carboxylic acid hybrids. The rationale centered on pKa matching (carboxylic acid pKa ~4.2 vs. isoxazole N-H pKa ~5-7) and similar charge distribution at physiological pH [3].
Kinase Inhibitor Scaffold Optimization (2010s): As PI3K inhibitors gained oncology interest, researchers exploited this compound's ability to occupy the ATP-binding pocket's affinity region. The piperidine nitrogen forms salt bridges with catalytic residues, while the isoxazole-carboxylic acid extends toward hydrophobic specificity pockets. This binding mode proved superior to earlier non-hybrid inhibitors, with IC₅₀ values improving by 10-100 fold in optimized derivatives .
Table 2: Key Bioisosteric Replacements for Carboxylic Acid in Neuropharmacology
Bioisostere | Example Compound | Target Receptor | Affinity (Ki) |
---|---|---|---|
3-Hydroxyisoxazole | 4-PIOL | GABAₐ | 0.8 μM |
4-Hydroxy-1,2,3-triazole | Compound 2a (ref [3]) | GABAₐ | 1.6-55 μM |
1,2,5-Oxadiazole-3-ol | Aminoethylhydroxyoxadiazole | GABAₐ | >100 μM |
Isoxazole-4-carboxylic acid | 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid | PI3K | <1 μM (derivatives) |
Synthetic methodology advancements crucially enabled pharmacophore development. Early routes relied on:
The scaffold's versatility is exemplified in diverse therapeutic applications:
Table 3: Synthetic Derivatives and Their Therapeutic Applications
Derivative Structure | Biological Target | Therapeutic Area | Key Advantage |
---|---|---|---|
Methyl ester | PI3Kγ | Oncology | Enhanced cellular uptake |
N1-Boc-protected | PROTAC® linker | Targeted protein degradation | Rigid spacer geometry |
5-(Trifluoromethyl)isoxazole variant | GABAₐ α₅ subunit | Neurological disorders | Subtype selectivity |
Piperidine N-benzylamide | mGluR2 | Psychiatry | Metabolic stability |
Future development focuses on stereoselective synthesis (the scaffold has two chiral centers when piperidine is substituted) and polypharmacology approaches. As crystallography data accumulates, structure-based design continues refining target selectivity—particularly between PI3K isoforms and GABA receptor subtypes. The integration of computational methods like free-energy perturbation mapping accelerates optimization of this versatile chemotype for next-generation therapeutics [3] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4